
N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, also known as DMPT or Alimet, is a synthetic compound that has gained significant attention in scientific research due to its various applications in agriculture and animal nutrition.
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is not fully understood, but it is believed to involve the modulation of microbial activity in the gut. N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to increase the population of beneficial bacteria, such as Lactobacillus and Bifidobacterium, while decreasing the population of harmful bacteria, such as Escherichia coli. This modulation of gut microbiota is thought to improve nutrient absorption and utilization, leading to improved animal performance.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects, including increased feed intake, improved nutrient utilization, and increased growth performance. N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has also been shown to reduce the concentration of harmful gases, such as ammonia and hydrogen sulfide, in animal facilities, leading to improved air quality and reduced environmental pollution.
实验室实验的优点和局限性
The advantages of using N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide in lab experiments include its low toxicity, high stability, and ease of use. N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is also relatively inexpensive and readily available. However, the limitations of using N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide in lab experiments include the need for appropriate dosing and administration, as well as the potential for variability in results due to differences in animal species, diet, and environment.
未来方向
There are several potential future directions for research on N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide. One area of interest is the development of new and improved synthesis methods for N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, with a focus on increasing yield and purity. Another area of interest is the investigation of the mechanism of action of N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, including its effects on gut microbiota and nutrient absorption. Additionally, further research is needed to determine the optimal dosing and administration of N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide for different animal species and production systems. Finally, there is a need for research on the long-term effects of N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide on animal health and environmental sustainability.
In conclusion, N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a synthetic compound with various applications in animal nutrition and agriculture. Its mechanism of action involves the modulation of gut microbiota, leading to improved nutrient absorption and utilization. N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to have several biochemical and physiological effects, including increased feed intake, improved nutrient utilization, and increased growth performance. While there are limitations to using N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide in lab experiments, there are also several potential future directions for research on this compound.
合成方法
N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is synthesized through the reaction of 3,5-dimethylaniline and 5-phenyltetrazole-1-thiol. The reaction is carried out in the presence of a catalyst, such as copper(I) iodide, and a solvent, such as toluene or acetonitrile. The resulting product is then purified through recrystallization or chromatography.
科学研究应用
N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been extensively studied for its potential application in animal nutrition and agriculture. In animal nutrition, N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to improve feed efficiency and growth performance in various species, including pigs, chickens, and fish. N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has also been studied for its potential to reduce environmental pollution by decreasing the amount of nitrogen excreted by animals. In agriculture, N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to enhance plant growth and yield, particularly in crops such as wheat, rice, and corn.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-8-13(2)10-14(9-12)18-16(23)11-24-17-19-20-21-22(17)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAFSFNMSQTHHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


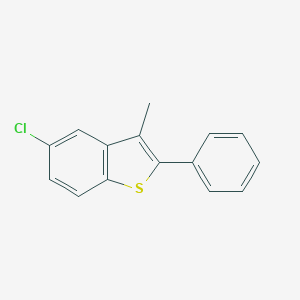
![1-(3-Thienylmethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B371257.png)
![4-{[4-(Dimethylamino)-2-methylphenyl]diazenyl}benzonitrile](/img/structure/B371258.png)
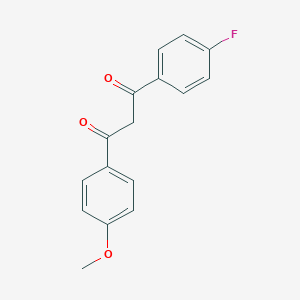
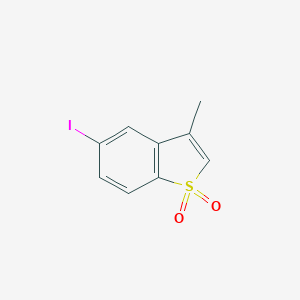
![4-[4-(11-Hydroxyundecoxy)phenyl]benzonitrile](/img/structure/B371262.png)
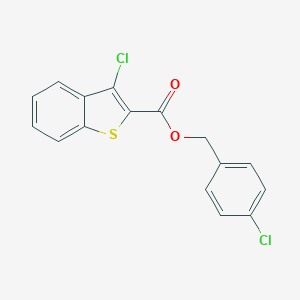
![1-(4'-Decyl[1,1'-biphenyl]-4-yl)-1,3-butanedione](/img/structure/B371265.png)
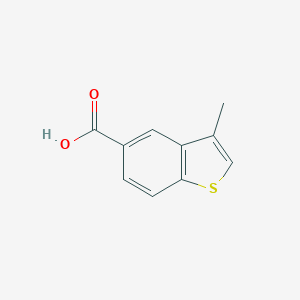
![N-[2-[(tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoyl]alanine](/img/structure/B371268.png)
![4-[(4-Chlorophenyl)sulfanyl]-4-phenyl-2-butanone](/img/structure/B371274.png)
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium](/img/structure/B371275.png)
![1-{2-[4-(5-Hexenyloxy)phenyl]vinyl}-4-nitrobenzene](/img/structure/B371276.png)